![molecular formula C20H17ClN4O B248574 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B248574.png)
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a pyrazolopyrimidine derivative that has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression. It has also been reported to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects
Studies have reported that 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine exhibits several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, it has been reported to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine in lab experiments is its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities, making it a promising candidate for drug development. However, one limitation is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the molecular pathways involved in its therapeutic effects.
Orientations Futures
There are several future directions for research on 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine. One direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its anti-viral properties and its potential as a treatment for viral infections. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its synthesis method for drug development.
Méthodes De Synthèse
The synthesis of 6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported in various studies. One such method involves the reaction of 4-chlorobenzaldehyde, 2-aminopyrazole, and 2-methoxymethyl-4-phenyl-1,3-oxazoline in the presence of a base and a solvent. The reaction mixture is then heated to form the desired product.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Several studies have also investigated its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
6-(4-Chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
|---|---|
Formule moléculaire |
C20H17ClN4O |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
6-(4-chlorophenyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17ClN4O/c1-26-12-17-18(14-5-3-2-4-6-14)20-23-11-16(19(22)25(20)24-17)13-7-9-15(21)10-8-13/h2-11H,12,22H2,1H3 |
Clé InChI |
NRWKUQLPGGYIEP-UHFFFAOYSA-N |
SMILES |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N |
SMILES canonique |
COCC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3)C4=CC=C(C=C4)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



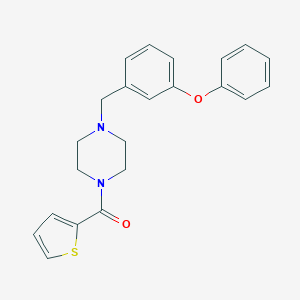

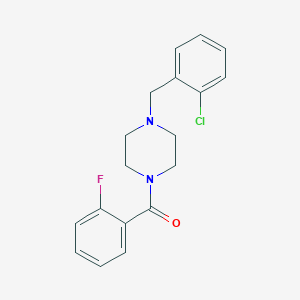
![[4-(4-Hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-phenyl-methanone](/img/structure/B248496.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B248502.png)
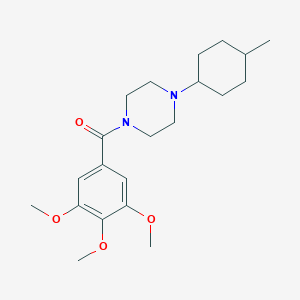
![Biphenyl-4-yl[4-(2,3-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248504.png)

![(3-Chloro-phenyl)-[4-(3-ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B248507.png)
![Biphenyl-4-yl[4-(3,4-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248509.png)
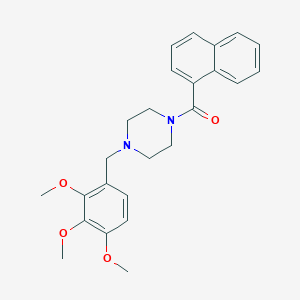
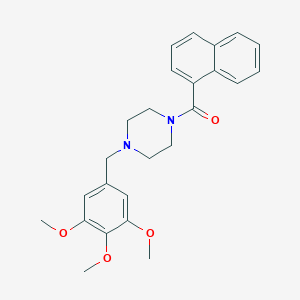
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B248514.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone](/img/structure/B248516.png)